[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine
CAS No.: 953722-65-1
Cat. No.: VC4365384
Molecular Formula: C11H19N3S
Molecular Weight: 225.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953722-65-1 |
|---|---|
| Molecular Formula | C11H19N3S |
| Molecular Weight | 225.35 |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethanamine |
| Standard InChI | InChI=1S/C11H19N3S/c1-13-3-5-14(6-4-13)11(8-12)10-2-7-15-9-10/h2,7,9,11H,3-6,8,12H2,1H3 |
| Standard InChI Key | WZXAOQYQMPUAPD-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CN)C2=CSC=C2 |
Introduction
[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine is a chemical compound with a unique structure that includes a piperazine ring substituted with a methyl group and a thienyl group. Its molecular formula is C11H19N3S, and it has a molar mass of 225.36 g/mol. The compound is identified by the CAS number 953722-65-1, which is used in chemical databases and literature to track its properties and applications .
Synthesis
The synthesis of [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine typically involves a nucleophilic substitution reaction. This method is common in organic chemistry for forming complex molecules by replacing functional groups on a starting material.
Biological Interactions
The biological activity of [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine is attributed to its interaction with specific molecular targets. The piperazine ring facilitates interactions with various receptors or enzymes, potentially modulating their activity. Additionally, the thienyl group enhances binding affinity through π-π interactions.
Potential Applications
This compound has shown promise in various biological assays, indicating potential antimicrobial and anticancer activities. Its unique structure makes it versatile for applications in chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)ethylamine | Lacks thienyl group | Different chemical and biological properties |
| 2-(3-Thienyl)ethylamine | Lacks piperazine ring | Affects interaction with biological targets |
| 4-Methylpiperazin-1-ylamine | Lacks both thienyl and ethyl groups | Distinct properties due to missing functional groups |
The presence of both the piperazine ring and the thienyl group in [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine provides a unique combination of electronic and steric properties, making it more versatile than its analogs.
Research Findings and Future Directions
Research on [2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine focuses on its binding affinity to various biological targets, including receptors involved in neurotransmission and cancer pathways. Techniques such as interaction studies and biological assays are employed to explore its therapeutic potential.
Future research directions may include further exploration of its biological activities, optimization of its structure for improved efficacy, and investigation into its potential as a therapeutic agent in diseases where its targets are implicated.
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